molecular formula C16H22N2O4 B4885341 ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate

ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate

Cat. No. B4885341
M. Wt: 306.36 g/mol
InChI Key: JOZABNQOELJGFT-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate is not fully understood. However, studies suggest that it may exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory cytokines. It has also been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

Ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate has several advantages for lab experiments, including its high purity and stability, as well as its solubility in various solvents. However, its high cost and limited availability may pose a challenge for researchers.

Future Directions

There are several future directions for ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate research, including further studies on its mechanism of action, optimization of its synthesis method, and development of novel formulations for therapeutic use. Additionally, the potential of ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate as a drug candidate for various diseases should be explored further through preclinical and clinical trials.
Conclusion:
In conclusion, ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis method has been optimized to ensure high yield and purity, and studies have shown promising results for its use as an anti-inflammatory, anti-cancer, and anti-microbial agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate has been extensively studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory, anti-cancer, and anti-microbial agent. In vitro and in vivo studies have shown promising results, indicating that ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate has the potential to be developed into a therapeutic agent for various diseases.

properties

IUPAC Name

ethyl 4-[(4-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-3-22-16(20)18-10-8-17(9-11-18)12-13-4-6-14(7-5-13)15(19)21-2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZABNQOELJGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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